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3-Bromo-N-cyclobutyl-5-methylaniline
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Overview
Description
3-Bromo-N-cyclobutyl-5-methylaniline is an organic compound with the molecular formula C11H14BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a cyclobutyl group at the nitrogen atom, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-5-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of N-cyclobutyl-5-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of N-cyclobutyl-5-methylaniline is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to produce amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-cyclobutyl-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-5-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutyl group can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylaniline: Similar structure but lacks the cyclobutyl group.
3-Bromo-N,N-dimethylaniline: Contains two methyl groups instead of a cyclobutyl group.
3-Bromo-5-methylaniline: Lacks the cyclobutyl group on the nitrogen atom.
Uniqueness
3-Bromo-N-cyclobutyl-5-methylaniline is unique due to the presence of the cyclobutyl group, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-Bromo-N-cyclobutyl-5-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and therapeutic potential, supported by recent research findings and case studies.
Structure
This compound can be described structurally as follows:
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the bromination of N-cyclobutyl-5-methylaniline, followed by purification methods such as recrystallization or chromatography to obtain the desired compound in high purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: In Vitro Testing
A study published in Cancer Research evaluated the efficacy of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
A549 | 12.8 | G1 phase arrest |
The compound was noted to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary tests against common bacterial strains revealed moderate activity, suggesting potential use in treating bacterial infections.
Case Study: Antimicrobial Testing
A study conducted on the antimicrobial properties of various derivatives, including this compound, provided the following results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that while the compound may not be a first-line treatment, it could serve as a lead compound for further modifications to enhance efficacy .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it may inhibit key enzymes or receptors associated with cancer cell growth and survival.
Enzyme Interaction Studies
Research has shown that this compound can inhibit certain kinases involved in tumor progression. For instance, it was found to inhibit the activity of AKT and ERK pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates .
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMSRCLCSZWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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